molecular formula C11H15N3O3 B4558190 2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide

Cat. No.: B4558190
M. Wt: 237.25 g/mol
InChI Key: ZBZAHIHDHNEOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.11134135 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental and Health Implications of Pesticides : Studies on organophosphorus (OP) and pyrethroid (PYR) pesticides, which share some structural similarities with the compound , focus on their widespread use and potential developmental neurotoxicity. For example, research in South Australia on preschool children's environmental exposure to OPs and PYRs highlights the importance of understanding exposure levels for public health policy development (Babina, Dollard, Pilotto, & Edwards, 2012).

  • Clinical Trials on Inhibitors : Clinical trials involving compounds like 2-Phenethyl isothiocyanate, which, although structurally distinct, aim at inhibiting metabolic activation of carcinogens in smokers, offer insights into how specific compounds can be utilized to mitigate the effects of harmful substances. Such research underscores the potential of chemical compounds in preventing lung carcinogenesis (Yuan et al., 2016).

  • Investigations on Dietary Exposures : Studies on dietary exposure to carcinogenic compounds, including heterocyclic amines from cooked foods, emphasize the risk assessment of chemicals ingested through diet and their metabolic pathways. This line of research is critical for understanding how specific chemicals, once metabolized, might contribute to cancer risk (Wakabayashi et al., 1993).

Properties

IUPAC Name

2,2-dimethyl-N-(5-nitropyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-11(2,3)10(15)13-9-6-5-8(7-12-9)14(16)17/h5-7H,4H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZAHIHDHNEOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.